NNC 92-1687

Glucagon receptor Competitive antagonist Type 2 diabetes

NNC 92-1687 is the first non-peptide competitive human GCGR antagonist reported, offering unique orthosteric binding for mechanistic studies, SAR benchmarking, and assay validation. Its well-characterized pharmacophore (IC₅₀ 20 µM, Kᵢ 9.1 µM) provides a reliable reference standard for diabetes research. Choose this compound for reproducible, reversible competitive antagonism in your signaling studies.

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
Cat. No. B1679362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC 92-1687
Synonyms2-(benzimidazo-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone
NNC 92-1687
NNC-92-1687
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12N2O3S/c18-12-6-5-9(7-13(12)19)14(20)8-21-15-16-10-3-1-2-4-11(10)17-15/h1-7,18-19H,8H2,(H,16,17)
InChIKeyNVYSVDRYESXWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NNC 92-1687: A Foundational Non‑Peptide Competitive Human Glucagon Receptor Antagonist


NNC 92‑1687 (2‑(1H‑benzimidazol‑2‑ylsulfanyl)‑1‑(3,4‑dihydroxyphenyl)ethanone; CAS 22903‑37‑3) is a small‑molecule non‑peptide competitive antagonist of the human glucagon receptor (GCGR) [1]. It was the first non‑peptide competitive GCGR antagonist reported in the peer‑reviewed literature [2] and remains a widely cited tool compound for probing glucagon‑mediated signaling in type 2 diabetes research .

Why Generic Glucagon Antagonist Substitution Fails for NNC 92-1687


GCGR antagonists vary substantially in mechanism (competitive vs. non‑competitive), potency, and species selectivity [1]. NNC 92‑1687 is a competitive antagonist, directly competing with glucagon for orthosteric binding [2], whereas many later compounds (e.g., L‑168049) are non‑competitive and may not recapitulate the same pharmacological profile . Furthermore, its potency (IC₅₀ = 20 µM; Kᵢ = 9.1 µM) is orders of magnitude weaker than clinical‑stage antagonists (e.g., MK‑0893 IC₅₀ = 6.6 nM) , making it unsuitable for in vivo efficacy studies but ideal for mechanistic, binding, and SAR investigations where high potency would mask subtle structure–activity relationships [3].

Quantitative Differentiation Evidence for NNC 92-1687


Competitive Antagonism at the Human Glucagon Receptor

NNC 92‑1687 is a competitive antagonist, meaning it directly competes with glucagon for binding to the orthosteric site of the human GCGR. This contrasts with non‑competitive antagonists like L‑168049 . The competitive mechanism is evidenced by functional assays showing a Kᵢ of 9.1 µM and an IC₅₀ of 20 µM in BHK cells expressing cloned human GCGR [1].

Glucagon receptor Competitive antagonist Type 2 diabetes

Potency and SAR: Catechol and Linker Are Essential

The SAR study showed that modifications to the catechol (3,4‑dihydroxyphenyl) or the linker (thioether) abolish binding affinity [1]. Only the benzimidazole moiety tolerates substitution without complete loss of activity. Analogues bearing tert‑butyl or benzyloxy groups at the benzimidazole 5‑position retain binding affinities of 5–20 µM, while catechol or linker changes result in no detectable affinity [1].

Structure-activity relationship Catechol Linker

Selectivity Profile: Human GCGR Over Related Receptors

NNC 92‑1687 exhibits selectivity for the human glucagon receptor over other members of the secretin receptor family. In contrast to clinical‑stage antagonists like MK‑0893 (which has reported IC₅₀ values of 1,020 nM for GIPR and >10,000 nM for GLP‑1R, PAC1, VPAC1, VPAC2) [2], NNC 92‑1687's selectivity profile is less well‑characterized but is inferred to be high based on its specific interaction with GCGR [1].

Selectivity Off-target Family B GPCR

Commercial Purity and Specification

Commercial suppliers report purities of ≥98% for NNC 92‑1687. For example, MedChemExpress lists purity as 98.74% (HPLC) , MOLNOVA specifies >98% (HPLC) , and TargetMol reports batch purity up to 99.70% . This exceeds the typical >95% purity requirement for in‑vitro biochemical assays and ensures batch‑to‑batch consistency for reproducible research.

Purity Quality control Procurement

Solubility and Stock Solution Stability

NNC 92‑1687 demonstrates high solubility in DMSO (up to 100 mg/mL or 332.97 mM according to GLPBio [1]; 50 mg/mL according to TargetMol ). This facilitates preparation of concentrated stock solutions for in‑vitro assays. Storage recommendations (‑20°C for powder, ‑80°C for DMSO stock) ensure long‑term stability [1].

Solubility DMSO Stock solution

Recommended Application Scenarios for NNC 92-1687


Mechanistic Studies of Glucagon Receptor Signaling

Use NNC 92‑1687 as a competitive antagonist to block glucagon‑induced cAMP accumulation in cells expressing human GCGR. Its reversible, orthosteric binding allows precise control over receptor activation and deactivation, making it ideal for studying downstream signaling kinetics [1].

Structure–Activity Relationship (SAR) and Lead Optimization

NNC 92‑1687 serves as a benchmark for SAR studies due to its well‑characterized pharmacophore. The catechol and linker are essential for activity, while the benzimidazole 5‑position tolerates modifications without abolishing binding [1]. Researchers can design and test analogues with modifications at the 5‑position to explore potency improvements.

Calibration and Validation of Glucagon Receptor Binding Assays

With a consistent IC₅₀ of 20 µM and Kᵢ of 9.1 µM across multiple studies [1][2], NNC 92‑1687 provides a reliable reference compound for validating assay performance and comparing inter‑laboratory results in GCGR binding studies.

Differentiation of Competitive vs. Non‑Competitive Antagonism

Employ NNC 92‑1687 in combination with non‑competitive antagonists (e.g., L‑168049) to dissect the functional consequences of competitive vs. allosteric inhibition of glucagon signaling. This is critical for understanding the therapeutic potential of different antagonist classes in type 2 diabetes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NNC 92-1687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.